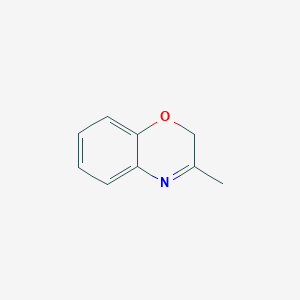
2H-1,4-Benzoxazine, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzoxazine, 3-methyl- is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is of significant interest due to its diverse biological and synthetic applications. The presence of both nitrogen and oxygen atoms in the ring structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing 2H-1,4-Benzoxazine, 3-methyl- involves the reaction of o-aminophenols with phenacyl bromides in the presence of potassium carbonate (K₂CO₃) and water (H₂O) in an ionic liquid medium . This method is advantageous due to its high yield and environmentally benign conditions. Another common method involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate .
Industrial Production Methods
Industrial production of 2H-1,4-Benzoxazine, 3-methyl- typically involves large-scale synthesis using the aforementioned methods. The use of ionic liquids in industrial settings is particularly appealing due to their recyclability and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,4-Benzoxazine, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using reagents like acetyl chloride and aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions include various substituted benzoxazines, dihydrobenzoxazines, and benzoxazine oxides .
Wissenschaftliche Forschungsanwendungen
2H-1,4-Benzoxazine, 3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics.
Medicine: Investigated for its potential anti-inflammatory, analgesic, and neuroprotective effects.
Industry: Employed in the synthesis of polymers and resins due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2H-1,4-Benzoxazine, 3-methyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme activity . The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Another benzoxazine derivative with similar biological activities.
3,4-Dihydro-2H-1,3-benzoxazine: Known for its use in polymer synthesis.
7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine: Exhibits enhanced antimicrobial properties due to the presence of fluorine atoms.
Uniqueness
2H-1,4-Benzoxazine, 3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives .
Eigenschaften
CAS-Nummer |
55000-20-9 |
|---|---|
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
3-methyl-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H9NO/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
GMSWGAOENMAHID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


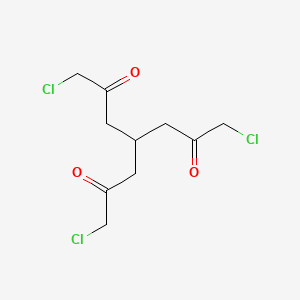
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)

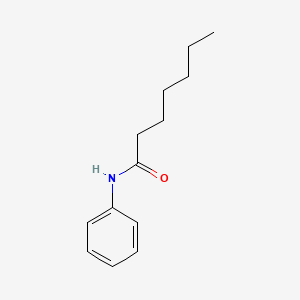
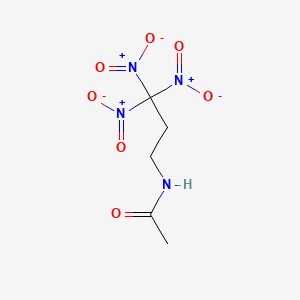
![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
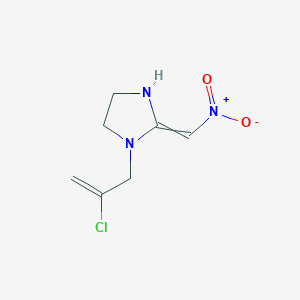
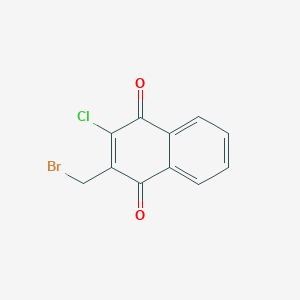
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
![3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14632343.png)
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride](/img/structure/B14632348.png)
oxophosphanium](/img/structure/B14632362.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)

